molecular formula C18H14ClNO3 B5846527 2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile

2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile

Cat. No. B5846527
M. Wt: 327.8 g/mol
InChI Key: CIOFTNKCLTVKND-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile, also known as BDCA, is a chemical compound that has gained attention in scientific research for its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has been shown to have antioxidant properties, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, and the modulation of certain signaling pathways in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile in lab experiments is that it has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be used in similar studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile, including further studies on its potential applications in cancer treatment and neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to develop new compounds that may be even more effective in these applications.

Synthesis Methods

2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting product with 5-chloro-2-ethoxyphenylboronic acid. The final step involves the reaction of the resulting intermediate with 1,3-benzodioxole-5-boronic acid, which leads to the formation of 2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)acrylonitrile has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-21-16-6-4-15(19)8-13(16)7-14(10-20)12-3-5-17-18(9-12)23-11-22-17/h3-9H,2,11H2,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOFTNKCLTVKND-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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